REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[CH:14][C:15]2[CH:20]=[CH:19][C:18]([O:21]C(=O)C)=[CH:17][CH:16]=2)C(O)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(O)C.Cl>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:14][C:15]2[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=2)=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
a-p-nitrophenyl-p-acetoxycinnamic acid
|
Quantity
|
36.75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)=CC1=CC=C(C=C1)OC(C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
is achieved at 93° C
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
continued over the next 262 minutes at which time
|
Duration
|
262 min
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate recovered by filtration
|
Type
|
WASH
|
Details
|
The wet filter cake is washed with two portions (500 mL) of deionized water
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in stirred ethanol (750 mL)
|
Type
|
TEMPERATURE
|
Details
|
maintained at 82° C
|
Type
|
TEMPERATURE
|
Details
|
The resultant solution is maintained at 4° C. for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is recovered by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at 75° C. under a vacuum of 2 mm Hg to a constant weight of 22.70 grams of light orange colored crystalline needles
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |